molecular formula C8H7NaO4S B13159479 Sodium 2-(methoxycarbonyl)benzene-1-sulfinate

Sodium 2-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13159479
M. Wt: 222.20 g/mol
InChI Key: INVJKGDCBVXDGB-UHFFFAOYSA-M
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Description

Sodium 2-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₇NaO₄S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a methoxycarbonyl group attached to a benzene ring, which is further substituted with a sulfonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of methyl benzoate. One common method includes the reaction of methyl benzoate with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed:

Scientific Research Applications

Sodium 2-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organosulfur compounds, including thiosulfonates, sulfonamides, and sulfones.

    Biology: Investigated for its potential role in biological systems as a sulfonating agent.

    Medicine: Explored for its potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 2-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This transfer is facilitated by the presence of the methoxycarbonyl group, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles .

Comparison with Similar Compounds

  • Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison: Sodium 2-(methoxycarbonyl)benzene-1-sulfinate is unique due to the presence of the methoxycarbonyl group, which enhances its reactivity and stability compared to other sulfinates. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring selective sulfonation .

Properties

Molecular Formula

C8H7NaO4S

Molecular Weight

222.20 g/mol

IUPAC Name

sodium;2-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H8O4S.Na/c1-12-8(9)6-4-2-3-5-7(6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1

InChI Key

INVJKGDCBVXDGB-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)[O-].[Na+]

Origin of Product

United States

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